ZD 7155 (hydrochloride): A Technical Guide to its AT1 Receptor Binding Affinity
ZD 7155 (hydrochloride): A Technical Guide to its AT1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of ZD 7155 (hydrochloride), a potent and selective antagonist for the Angiotensin II Type 1 (AT1) receptor. The information herein is curated for professionals in pharmacology and drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.
Core Data Presentation: AT1 Receptor Binding Affinity
ZD 7155 (hydrochloride) demonstrates high affinity for the AT1 receptor. Quantitative analysis from competitive radioligand binding assays has established its inhibitory potency. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Parameter | Value | Species | Tissue Source | Radioligand |
| ZD 7155 (hydrochloride) | IC50 | 3.8 nM | Guinea Pig | Adrenal Gland Membranes | [¹²⁵I]-angiotensin II |
Table 1: Quantitative Binding Affinity of ZD 7155 (hydrochloride) for the AT1 Receptor. The IC50 value indicates the concentration of ZD 7155 required to displace 50% of the radiolabeled angiotensin II from the AT1 receptors in vitro.
Experimental Protocols: Radioligand Binding Assay
The determination of the AT1 receptor binding affinity for ZD 7155 is achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (ZD 7155) to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC50 value of ZD 7155 (hydrochloride) for the AT1 receptor.
Materials:
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Receptor Source: Membranes prepared from guinea pig adrenal glands, known to express the AT1 receptor.
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Radioligand: [¹²⁵I]-angiotensin II, a high-affinity radiolabeled agonist for the AT1 receptor.
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Test Compound: ZD 7155 (hydrochloride) at various concentrations.
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Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
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Wash Buffer: Ice-cold assay buffer.
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Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan) to determine the level of non-specific binding of the radioligand.
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Apparatus: 96-well plates, filtration device (e.g., cell harvester), glass fiber filters, and a gamma counter.
Methodology:
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Membrane Preparation:
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Homogenize the guinea pig adrenal glands in a lysis buffer.
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Centrifuge the homogenate to pellet the cell membranes.
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Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
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Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
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Assay Setup:
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The assay is typically performed in a 96-well plate format.
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Total Binding Wells: Add a known amount of the membrane preparation, a fixed concentration of [¹²⁵I]-angiotensin II, and the assay buffer.
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Non-specific Binding Wells: Add the membrane preparation, [¹²⁵I]-angiotensin II, and a saturating concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).
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Competition Binding Wells: Add the membrane preparation, [¹²⁵I]-angiotensin II, and serial dilutions of ZD 7155 (hydrochloride).
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Incubation:
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Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).
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Separation of Bound and Free Radioligand:
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Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
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Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
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Quantification:
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Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the ZD 7155 concentration.
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Determine the IC50 value, which is the concentration of ZD 7155 that inhibits 50% of the specific binding of [¹²⁵I]-angiotensin II, by fitting the data to a sigmoidal dose-response curve.
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Mandatory Visualizations
Experimental Workflow
Figure 1: Workflow of the competitive radioligand binding assay.
AT1 Receptor Signaling Pathway
The Angiotensin II Type 1 (AT1) receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the renin-angiotensin system.[1] Its activation by angiotensin II initiates a cascade of intracellular events primarily through the Gq/11 signaling pathway.[2][3] ZD 7155, as a competitive antagonist, blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream signaling events.[1]
Figure 2: Simplified AT1 receptor signaling pathway and its inhibition.
